molecular formula C18H21N5O3S B2817729 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1448027-96-0

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2817729
CAS No.: 1448027-96-0
M. Wt: 387.46
InChI Key: OAMZSGYDMYYFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-11-14(12(2)26-21-11)10-16(24)19-7-8-22-18(25)23(13-5-6-13)17(20-22)15-4-3-9-27-15/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMZSGYDMYYFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound notable for its potential biological activities. Its structure incorporates a triazole ring and various functional groups that may enhance its pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₉H₂₃N₅O₂S
Molecular Weight 421.52 g/mol
CAS Number 1448077-93-7

The presence of cyclopropyl and thiophene moieties in its structure contributes to its unique biological activity. The triazole ring is particularly significant in medicinal chemistry due to its role in various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against several bacterial strains.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are indicative of its effectiveness compared to standard antibiotics like Oxytetracycline.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Bacillus cereus7.815.6
Escherichia coli31.2562.5
Pseudomonas aeruginosa62.5125

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

The mechanisms through which this compound exerts its antimicrobial effects are not fully elucidated but may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have shown the ability to disrupt bacterial cell wall formation.
  • Interference with Nucleic Acid Synthesis : The triazole ring may interact with enzymes involved in nucleic acid synthesis.
  • Disruption of Membrane Integrity : The unique structural components could affect bacterial membrane stability.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antifungal Activity : Other derivatives with similar structures have been reported to possess antifungal properties against Candida species.
  • Combination Therapies : Research indicates that when used in conjunction with other antibiotics, this compound may enhance the overall efficacy against resistant bacterial strains.
  • Synergistic Effects : In combination with isoxazole derivatives, enhanced antibacterial activity was observed, suggesting potential for developing multi-target therapies.

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Synthesis Challenges : The integration of a thiophene ring and cyclopropyl group may introduce steric hindrance during synthesis, necessitating optimized coupling conditions (e.g., Pd-catalyzed cross-coupling).
  • Crystallographic Refinement : SHELXL’s robust handling of anisotropic displacement parameters would be critical for resolving the compound’s complex stereochemistry, particularly the triazole-isoxazole junction.

4. Limitations and Future Directions
The absence of experimental data (e.g., IC₅₀ values, crystallographic coordinates) in the provided evidence precludes definitive conclusions. Future work should prioritize:

Structural Elucidation : Full X-ray diffraction studies using SHELX to confirm stereochemistry.

In Vitro Screening : Comparative assays against triazole-based antifungals or isoxazole-derived anti-inflammatories.

Computational Modeling : Docking studies to evaluate interactions with targets like cyclooxygenase or cytochrome P450 enzymes.

5. Conclusion This compound’s hybrid architecture distinguishes it from simpler triazole or isoxazole derivatives, offering a unique template for drug discovery. Its characterization and comparison rely heavily on crystallographic tools like SHELX and WinGX, underscoring the importance of structural precision in analog development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction progress be monitored?

  • Methodology : The synthesis of structurally analogous acetamides (e.g., ) typically involves multi-step reactions. Key steps include:

  • Formation of the 1,2,4-triazole core via cyclization under reflux (e.g., using triethylamine as a base and chloroacetyl chloride as an acylating agent).
  • Thiophene and isoxazole coupling via nucleophilic substitution or amidation.
  • Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and characterization by NMR/IR .
    • Optimization : Adjust reaction time (4–6 hours) and solvent polarity (e.g., pet-ether for recrystallization) to improve yield.

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Key Techniques :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophene aromatic protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (1650–1750 cm⁻¹) and triazole N-H bends (3200–3400 cm⁻¹) .
  • LC-MS : Validate molecular weight (exact mass: ~435.5 g/mol) and purity (>95%) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

  • Analysis Framework :

  • Compare experimental data with computational predictions (DFT-based NMR simulations) to identify conformational isomers or tautomeric forms (e.g., triazole ring keto-enol tautomerism) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the ethyl linker region (δ 2.5–4.0 ppm) .
    • Case Study : highlights discrepancies in thiazole-proton coupling resolved via NOESY correlations .

Q. What strategies optimize yield in the final amidation step when steric hindrance from the dimethylisoxazole group occurs?

  • Experimental Design :

  • Coupling Reagents : Use HATU or EDCI instead of DCC to enhance reactivity with bulky substrates .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • DoE Approach : Apply a factorial design (e.g., varying temperature: 0°C vs. RT; molar ratios: 1:1.2–1:1.5) to identify critical parameters () .

Q. How do electronic effects of the cyclopropyl and thiophene groups influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Cyclopropyl’s electron-withdrawing effect stabilizes the triazole ring but reduces nucleophilicity at the ethyl linker.
  • Thiophene’s π-electron richness enhances electrophilic substitution at the 2-position, as seen in analogous thiazole derivatives () .
    • Validation : Perform Hammett studies or DFT calculations to quantify substituent effects on reaction kinetics .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data across studies?

  • Troubleshooting Steps :

  • Verify compound purity (HPLC, elemental analysis) to rule out impurities as confounding factors .
  • Standardize assay conditions (e.g., cell line passage number, solvent controls for dimethylisoxazole solubility) .
    • Case Example : notes variations in antimicrobial activity for thiazole-acetamides due to differences in bacterial strains .

Methodological Resources

Q. What computational tools are recommended for predicting target interactions of this compound?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Model interactions with triazole-binding enzymes (e.g., cytochrome P450) .
  • Pharmacophore Mapping (MOE) : Identify key hydrogen-bond acceptors (triazole carbonyl) and hydrophobic regions (cyclopropyl/isoxazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.